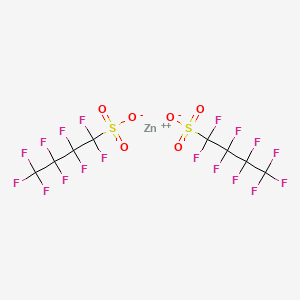
Zinc nonafluorobutanesulphonate
Übersicht
Beschreibung
Zinc nonafluorobutanesulphonate, also known as Zinc nonaflate, is a chemical compound with the molecular formula C8F18O6S2Zn and a molecular weight of 663.57 .
Molecular Structure Analysis
The molecular structure of Zinc nonafluorobutanesulphonate consists of Zinc (Zn) atoms bonded with Carbon ©, Fluorine (F), Oxygen (O), and Sulfur (S) atoms . The exact structure can be represented by the SMILES string: C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F.[Zn+2] .Chemical Reactions Analysis
While specific chemical reactions involving Zinc nonafluorobutanesulphonate are not available, Zinc ions are known to participate in various reactions. For instance, they can react with aqueous ammonia to precipitate white gelatinous Zn(OH)2, and with sodium hydroxide to precipitate zinc (II) hydroxide .Wissenschaftliche Forschungsanwendungen
Zinc Oxide Nanoparticles in Biomedical Applications
Zinc oxide nanoparticles (ZnO NPs) demonstrate significant potential in biomedical research. They are recognized for their anticancer and antimicrobial activities, linked to their ability to generate reactive oxygen species and induce apoptosis. Additionally, ZnO NPs serve as effective drug carriers, reducing unwanted toxicity and amplifying synergistic effects in drug delivery systems (Mishra et al., 2017).
Zinc in Cancer Research
Zinc is crucial in understanding tumor cell biology. Its role in maintaining the structural integrity of insulin and in influencing the physiology and pathology of organs like the pancreas, prostate, and mammary glands is noteworthy. This connection suggests a significant role for zinc in the prevention and treatment of cancers such as pancreatic, prostate, and breast cancer (Hoang et al., 2016).
Zinc-Phthalocyanine in Photodynamic Therapy
Zinc(II) phthalocyanine with octa-sulphonates, as a novel compound, exhibits non-aggregation in water, high photoactivity, and low dark-toxicity. It has a specific affinity to macrophages via the scavenger receptor-A and can selectively accumulate in tumor sites, indicating its potential in targeted photodynamic cancer therapy (Li et al., 2015).
Zinc Oxide Nanoparticles in Drug Delivery
ZnO nanomaterials are emerging as attractive candidates for cancer applications and drug delivery. Their inherent toxicity and selectivity against cancer cells may be enhanced further, making them promising new anticancer agents (Rasmussen et al., 2010).
Zinc as an Immunomodulator
Zinc supplementation has been shown to suppress allogeneic reactions while maintaining the antigenic potency of the host. This selective suppression by zinc could lead to new immunosuppressants, potentially beneficial in transplants and autoimmune disorders (Faber et al., 2004).
Zinc in Wound Healing
Zinc plays a vital role in wound healing. It acts as a cofactor in enzyme systems and zinc-dependent matrix metalloproteinases that augment autodebridement and keratinocyte migration. Zinc's cytoprotective role against reactive oxygen species and bacterial toxins potentially makes it effective in wound management (Lansdown et al., 2007).
Zinc's Role in Antiviral Immunity
Zinc's influence on antiviral immunity is profound. It has been demonstrated to possess antiviral activity against various viruses through multiple mechanisms. Zinc's therapeutic use in viral infections, such as herpes simplex virus and the common cold, highlights its potential as an antiviral agent (Read et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Zinc-based compounds have been extensively researched for their potential in various fields. For instance, Zinc-based metal-organic frameworks (MOFs) have shown promise in targeted drug delivery and biomedical applications . Moreover, Zinc oxide-based antimicrobial coatings are being explored for their potential in biomedical applications . These developments suggest that Zinc nonafluorobutanesulphonate could also have potential future applications in similar areas.
Eigenschaften
IUPAC Name |
zinc;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4HF9O3S.Zn/c2*5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;/h2*(H,14,15,16);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUICSBDARJXPJ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F.[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F18O6S2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694203 | |
| Record name | Zinc bis(nonafluoro-1-butanesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc nonafluorobutanesulphonate | |
CAS RN |
502457-69-4 | |
| Record name | Zinc bis(nonafluoro-1-butanesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



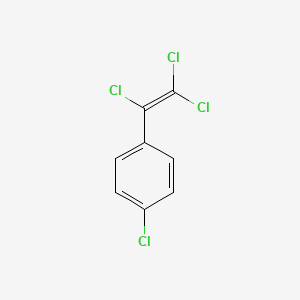
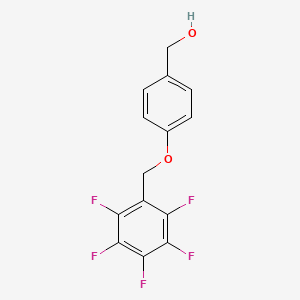
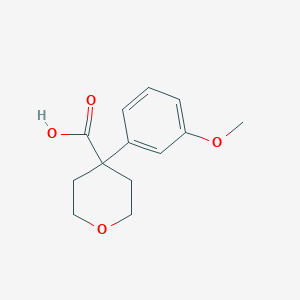
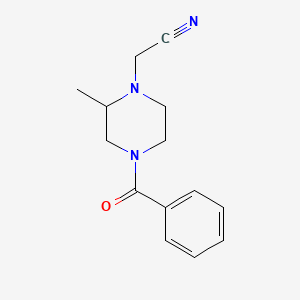
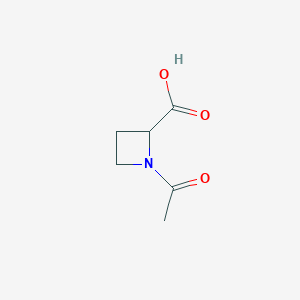
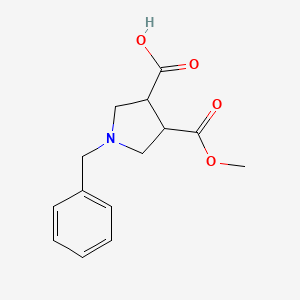
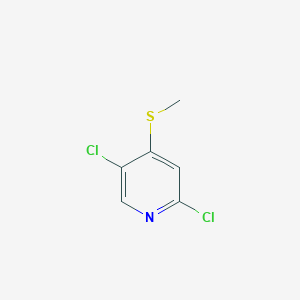
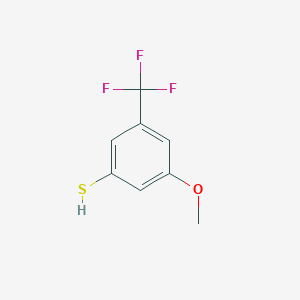
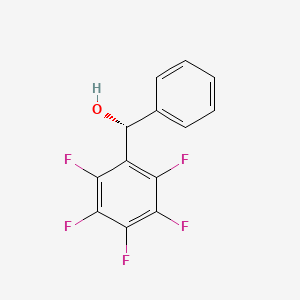
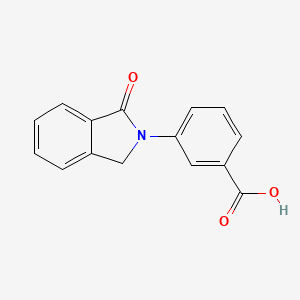
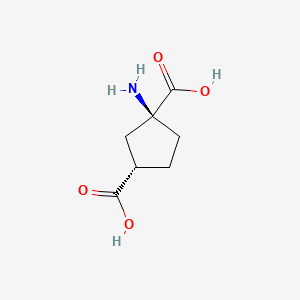
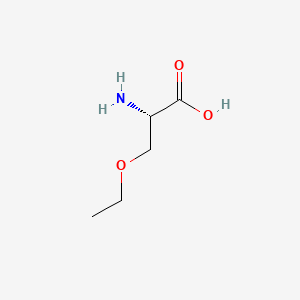
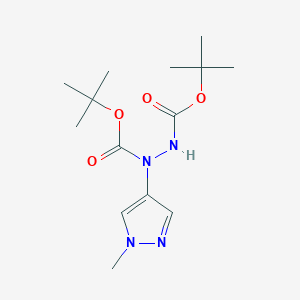
![1,1,1-Trifluoro-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B3042037.png)